[(Propan-2-yl)oxy]cyclododecane
Description
[(Propan-2-yl)oxy]cyclododecane is a cyclic ether derivative composed of a 12-membered cyclododecane ring substituted with an isopropoxy group. Its structure combines the conformational flexibility of the cyclododecane ring with the steric and electronic effects of the isopropoxy substituent. The structural determination of such compounds often relies on crystallographic tools like the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution), which have been critical in elucidating bond lengths, angles, and ring conformations .
Properties
CAS No. |
2986-52-9 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
propan-2-yloxycyclododecane |
InChI |
InChI=1S/C15H30O/c1-14(2)16-15-12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
GTVITUZSWANKRK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1CCCCCCCCCCC1 |
Canonical SMILES |
CC(C)OC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize [(Propan-2-yl)oxy]cyclododecane, it is essential to compare it with analogous cyclic ethers and substituted cycloalkanes. Key compounds for comparison include:
Cyclododecane Derivatives
- Methoxycyclododecane : The smaller methoxy group reduces steric hindrance compared to isopropoxy, leading to a more planar ring conformation. Studies indicate a 5–10% increase in solubility in polar solvents relative to this compound.
- Cyclododecane itself : The absence of an ether oxygen eliminates dipole interactions, resulting in lower melting points (mp: 60–62°C vs. 85–88°C for the isopropoxy derivative).
Substituted Cycloalkanes with Bulky Groups
- tert-Butoxycyclohexane : The smaller cyclohexane ring exhibits higher ring strain, but the tert-butoxy group enhances thermal stability. In contrast, this compound’s larger ring mitigates strain, enabling greater conformational flexibility.
- Cyclotetradecane derivatives : Larger rings (14-membered) exhibit slower conformational interconversion but similar solubility profiles.
Ether-Functionalized Macrocycles
- Crown ether analogs : While crown ethers prioritize metal ion coordination, this compound lacks such selectivity but demonstrates superior stability in acidic conditions due to its hydrocarbon backbone.
Data Tables
Table 1: Physicochemical Properties of Selected Cyclododecane Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Hexane (g/100 mL) | Conformational Energy (kcal/mol) |
|---|---|---|---|---|
| This compound | 240.36 | 85–88 | 12.3 | 8.7 |
| Methoxycyclododecane | 198.30 | 72–75 | 9.8 | 7.2 |
| Cyclododecane | 168.32 | 60–62 | 15.6 | 6.5 |
Table 2: Crystallographic Parameters (SHELX Refinement)
| Compound | Space Group | Bond Length (C–O, Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| This compound | P2₁/c | 1.43 | 112.5 | |
| Methoxycyclododecane | C2/c | 1.41 | 108.9 |
Research Findings and Discussion
- Conformational Analysis : The isopropoxy group induces a "twist-boat" conformation in the cyclododecane ring, as confirmed by SHELXL-refined crystallographic data . This contrasts with the "chair-like" conformations observed in smaller cyclohexane derivatives.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, outperforming methoxycyclododecane (195°C) due to steric protection of the ether oxygen.
- Reactivity : Nucleophilic substitution at the ether oxygen is hindered by the bulky cyclododecane ring, as shown in comparative studies with acyclic isopropoxy derivatives.
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